molecular formula C13H18ClNO3 B1350470 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide CAS No. 454473-71-3

3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B1350470
CAS No.: 454473-71-3
M. Wt: 271.74 g/mol
InChI Key: DUSLEHJSBPZZFH-UHFFFAOYSA-N
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Description

3-Chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (CDDMP) is an organic compound that is widely studied for its potential applications in scientific research. CDDMP is a versatile compound that can be used for a variety of purposes, such as synthesizing a variety of compounds and catalyzing the synthesis of other compounds. CDDMP has been studied for its potential to catalyze reactions, its biochemical and physiological effects, and its use in lab experiments.

Scientific Research Applications

Spectrophotometric Determination

A study by Shu (2011) demonstrated the use of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide in spectrophotometry. In the presence of sodium dodecyl sulfonate, this compound forms a stable complex with Fe(III) in an acetic acid-sodium acetate buffer solution. This method is simple, reliable, and applicable for determining the compound in aqueous solutions (L. Shu, 2011).

Crystal Structure Analysis

Research by Huang Ming-zhi et al. (2005) focused on the synthesis and crystal structure of a compound closely related to this compound. The study provided detailed crystallographic parameters, contributing to a deeper understanding of the structural properties of such compounds (Huang Ming-zhi et al., 2005).

Molecular and Network Formation Studies

S. Yalcin et al. (2012) investigated a compound similar to this compound, focusing on its molecular structure and the formation of a three-dimensional network via hydrogen bonds (S. Yalcin et al., 2012).

Synthesis and Chemical Process Optimization

Yang Gui-qiu and colleagues (2004) presented research on the synthesis of 4,4-dimethyl-3-isoxazolidinone using 3-chloro-N-hydroxy-2,2-dimethylpropanamide. This study emphasized the optimization of reaction conditions and confirmed the structure of the product through various spectral methods (Yang Gui-qiu & Yu Chun-rui, 2004), (Yang Gui-qiu & Yu Xiu-lan, 2004).

Application in Complex Molecular Systems

Leila Mokhtabad Amrei and R. Boere (2018) reported on the preparation of a bulky secondary amide similar to this compound and its application in forming dihalo-tetrahydrofurano complexes with zinc. Their research contributes to the understanding of hydrogen-bonded chains in complex molecular systems (Leila Mokhtabad Amrei & R. Boere, 2018).

Environmental and Analytical Chemistry Applications

Studies by Wei Li et al. (2020) and R. Gatti et al. (1997) involved compounds structurally related to this compound in environmental and analytical chemistry contexts, focusing on degradation processes and fluorescence determination in pharmaceuticals, respectively (Wei Li et al., 2020), (R. Gatti et al., 1997).

Properties

IUPAC Name

3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,8-14)12(16)15-9-5-10(17-3)7-11(6-9)18-4/h5-7H,8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSLEHJSBPZZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202057
Record name 3-Chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454473-71-3
Record name 3-Chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454473-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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